Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
CAS No.: 97242-79-0
VCID: VC20741782
Molecular Formula: C₂₉H₂₉NO₇
Molecular Weight: 503.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is a complex organic compound used in carbohydrate chemistry, particularly in the synthesis of glycoconjugates and other biologically relevant molecules. This compound is characterized by its specific structural features, including benzyl protecting groups and a phthalimido moiety, which play crucial roles in its reactivity and utility in chemical synthesis. Synthesis and ApplicationsThe synthesis of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside typically involves the protection of hydroxyl groups with benzyl groups and the introduction of a phthalimido group at the 2-position of the glucose ring. This compound is used as a building block in glycosylation reactions, where the protecting groups can influence the reactivity and selectivity of the glycosylation process . Storage and Handling
Regulatory ConsiderationsThis compound is considered a controlled product, and its purchase may require additional documentation such as permits or BSL certification. It is also made to order and has freight restrictions due to its short shelf life . |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 97242-79-0 | ||||||||||
Product Name | Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside | ||||||||||
Molecular Formula | C₂₉H₂₉NO₇ | ||||||||||
Molecular Weight | 503.5 g/mol | ||||||||||
IUPAC Name | 2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione | ||||||||||
Standard InChI | InChI=1S/C29H29NO7/c1-34-29-24(30-27(32)21-14-8-9-15-22(21)28(30)33)26(36-17-20-12-6-3-7-13-20)25(31)23(37-29)18-35-16-19-10-4-2-5-11-19/h2-15,23-26,29,31H,16-18H2,1H3/t23-,24-,25-,26-,29-/m1/s1 | ||||||||||
Standard InChIKey | LYGWWXBDCFGNEC-ZOLYYXPBSA-N | ||||||||||
Isomeric SMILES | CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | ||||||||||
SMILES | COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | ||||||||||
Canonical SMILES | COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | ||||||||||
Synonyms | Methyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-_x000B_(phenylmethyl)-β-D-glucopyranoside; _x000B_ | ||||||||||
PubChem Compound | 11641889 | ||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume